N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)18-10-5-4-9-17(18)20(27)25-11-6-12-26-13-14-28-19(15-26)16-7-2-1-3-8-16/h1-5,7-10,19H,6,11-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLSWYZCGGSZRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 3-(2-phenylmorpholin-4-yl)propylamine under basic conditions to form the desired benzamide compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : Shares the 2-(trifluoromethyl)benzamide core but substitutes the amide nitrogen with a 3-isopropoxyphenyl group instead of a morpholine-propyl chain.
- Function : A fungicide targeting succinate dehydrogenase in fungi .
- Key Differences :
- The morpholine-propyl group in the target compound may improve water solubility compared to flutolanil’s isopropoxy group.
- Flutolanil’s isopropoxy group enhances its affinity for fungal enzymes, while the target’s morpholine could redirect activity toward mammalian targets (e.g., neurotransmitter transporters).
GlyT1 Inhibitor (2-(Methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide)
- Structure : Contains a bis(trifluoromethyl)benzamide core and a pyrrolidine-substituted propyl chain.
- Function : Targets the glycine transporter GlyT1 for treating schizophrenia .
- Key Differences: The target compound’s single trifluoromethyl group may reduce steric hindrance compared to the bis(trifluoromethyl) substituents in the GlyT1 inhibitor.
Triazole Derivatives (e.g., 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones)
- Structure : Feature sulfonyl and fluorophenyl groups linked to triazole-thione cores.
- Key Differences: The target’s benzamide scaffold lacks the triazole ring’s tautomeric flexibility, which may limit its interaction with certain enzymatic pockets. Fluorine atoms in both compounds enhance electronegativity, but the trifluoromethyl group provides greater steric and electronic effects than mono- or di-fluorophenyl groups.
Physicochemical and Pharmacokinetic Considerations
Lipophilicity and Solubility
Metabolic Stability
Data Table: Comparative Analysis of Key Analogs
*Estimated based on substituent contributions.
Biological Activity
N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 305.32 g/mol
The biological activity of this compound primarily involves interactions with specific biological targets. Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor modulators.
- Enzyme Inhibition : Compounds containing the trifluoromethyl group are known for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative conditions .
- Receptor Modulation : The morpholine moiety may facilitate binding to various receptors, potentially influencing neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are relevant in the context of mood disorders .
Table 1: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, it was found to exhibit moderate activity against Mycobacterium tuberculosis and other nontuberculous mycobacteria. The minimum inhibitory concentration (MIC) values indicated that while the compound showed some efficacy, it was not among the most potent agents tested .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of similar benzamide derivatives highlighted their potential as antidepressants. These compounds were shown to modulate serotonergic pathways effectively, suggesting that this compound may also possess antidepressant-like effects, warranting further exploration in animal models .
Q & A
Basic: What are the optimal synthetic routes for N-[3-(2-phenylmorpholin-4-yl)propyl]-2-(trifluoromethyl)benzamide?
The synthesis typically involves multi-step reactions, including:
- Amide coupling : Reacting 2-(trifluoromethyl)benzoic acid derivatives with amines (e.g., 3-(2-phenylmorpholin-4-yl)propylamine) using coupling agents like EDCI/HOBt or DCC.
- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures to isolate the product .
- Scale-up considerations : Hazard analysis for handling trifluoromethyl groups and morpholine derivatives, as outlined in protocols for similar benzamide syntheses .
Basic: Which spectroscopic and analytical methods are used to confirm the structure of this compound?
Key techniques include:
- 1H/13C NMR : To verify the morpholine ring (δ 3.5–4.0 ppm for N-CH2 groups) and trifluoromethyl group (singlet near δ 120–130 ppm in 13C NMR) .
- HR-MS : For exact mass determination (e.g., [M+H]+ calculated for C27H28F3N2O2: 493.2071) .
- IR spectroscopy : Confirming amide C=O stretches (~1650–1680 cm⁻¹) and CF3 vibrations (~1150–1250 cm⁻¹) .
Advanced: How can researchers design structural analogs to enhance biological activity?
Strategies include:
- Substituent introduction : Adding electron-withdrawing groups (e.g., halogens) to the benzamide ring to improve target binding, guided by QSAR modeling of similar compounds .
- Morpholine ring modification : Replacing the phenyl group with heterocycles (e.g., pyridine) to alter pharmacokinetic properties, as seen in related morpholine derivatives .
- Synthetic validation : Testing analogs via in vitro assays (e.g., enzyme inhibition) and comparing with computational predictions .
Advanced: How can contradictory data in pharmacological studies (e.g., target selectivity) be resolved?
Methodological approaches:
- Surface Plasmon Resonance (SPR) : To quantify binding affinities for suspected off-target receptors .
- X-ray crystallography : Resolving ligand-receptor co-crystal structures (as demonstrated for similar benzamide derivatives) to identify binding motifs .
- Dose-response assays : Differentiating primary vs. secondary effects in cellular models .
Advanced: What strategies address solubility challenges during in vitro testing?
Solutions include:
- Co-solvent systems : Using DMSO/PEG-400 mixtures (e.g., 10:90 v/v) to maintain compound stability .
- Salt formation : Converting the free base to a hydrochloride salt (if basic amines are present) to enhance aqueous solubility .
- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles for controlled release .
Advanced: How to investigate the mechanism of action for this compound?
Stepwise methodology:
- Biochemical assays : Measure inhibition of enzymes (e.g., kinases) using fluorescence-based substrates .
- Computational docking : Predict binding modes using software like AutoDock Vina, referencing structural analogs with resolved crystallographic data .
- Pathway analysis : RNA sequencing or phosphoproteomics to identify downstream signaling effects .
Basic: How to assess the compound’s stability under experimental conditions?
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >200°C for trifluoromethyl benzamides) .
- HPLC purity checks : Monitor degradation products under varying pH (e.g., 4.0–7.4) and temperatures (4°C vs. 25°C) .
- Light sensitivity testing : Store samples in amber vials if UV-Vis spectra indicate photodegradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
